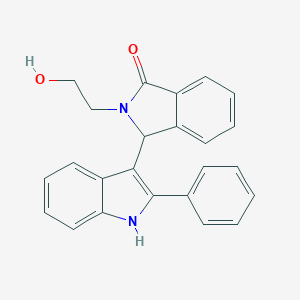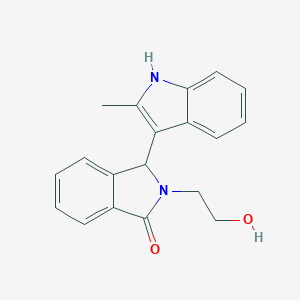![molecular formula C17H23FN2O3 B276962 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid, also known as FPBA, is a chemical compound with potential therapeutic applications in the field of neuroscience. FPBA belongs to the class of piperazine derivatives and has been found to exhibit significant activity as a modulator of neurotransmitter systems in the brain.
Mécanisme D'action
The exact mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid is not fully understood. However, it is believed to act as an inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on physiological and psychological processes.
Biochemical and Physiological Effects:
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have effects on mood, motivation, and cognition. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has also been found to have anxiolytic and antidepressant effects, which may be related to its effects on neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid in lab experiments is that it has been shown to have significant activity as a modulator of neurotransmitter systems in the brain. This makes it a potentially useful tool for studying the role of neurotransmitters in various physiological and psychological processes. However, one limitation of using 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid in lab experiments is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid.
Orientations Futures
There are several future directions that could be explored in the study of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid. One direction could be to investigate the potential therapeutic applications of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid in the treatment of depression, anxiety, and schizophrenia. Another direction could be to further investigate the mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid, which could lead to a better understanding of its effects on neurotransmitter systems in the brain. Additionally, future research could focus on developing new derivatives of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid with improved pharmacological properties.
Conclusion:
In conclusion, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid is a chemical compound with potential therapeutic applications in the field of neuroscience. It has been found to exhibit significant activity as a modulator of neurotransmitter systems in the brain and has been shown to have anxiolytic and antidepressant effects. While its exact mechanism of action is not fully understood, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has the potential to be a useful tool for studying the role of neurotransmitters in various physiological and psychological processes. Further research is needed to fully understand the potential therapeutic applications of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-fluorobenzonitrile with piperazine in the presence of a base to produce 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 3,3-dimethylacetyl chloride in the presence of a base to produce 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid.
Applications De Recherche Scientifique
5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has been found to exhibit significant activity as a modulator of neurotransmitter systems in the brain. It has been shown to affect the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in a wide range of physiological and psychological processes. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid has also been found to have potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C17H23FN2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-[4-(2-fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,12-16(22)23)11-15(21)20-9-7-19(8-10-20)14-6-4-3-5-13(14)18/h3-6H,7-12H2,1-2H3,(H,22,23) |
Clé InChI |
KBVSUVISZSGABG-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O |
SMILES canonique |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)



![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
